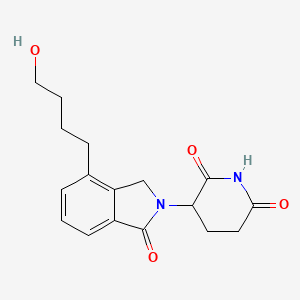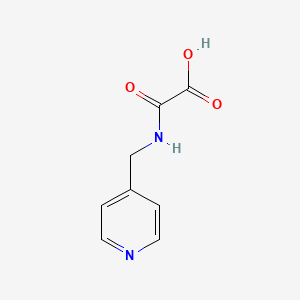
2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid is a chemical compound with the molecular formula C8H8N2O3 It is known for its unique structure, which includes a pyridine ring attached to an oxoacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid typically involves the reaction of pyridine-4-methylamine with oxalic acid derivatives. One common method is the condensation reaction between pyridine-4-methylamine and diethyl oxalate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions, while the oxoacetic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Oxo-2-((pyridin-3-ylmethyl)amino)acetic acid
- 2-Oxo-2-((pyridin-2-ylmethyl)amino)acetic acid
- 2-Oxo-2-((pyridin-4-ylmethyl)amino)propanoic acid
Uniqueness
2-Oxo-2-((pyridin-4-ylmethyl)amino)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
2-oxo-2-(pyridin-4-ylmethylamino)acetic acid |
InChI |
InChI=1S/C8H8N2O3/c11-7(8(12)13)10-5-6-1-3-9-4-2-6/h1-4H,5H2,(H,10,11)(H,12,13) |
InChIキー |
FSOCXWNSEDLQRP-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CNC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)

![3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol](/img/structure/B13939367.png)
![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)

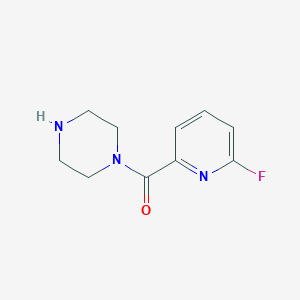
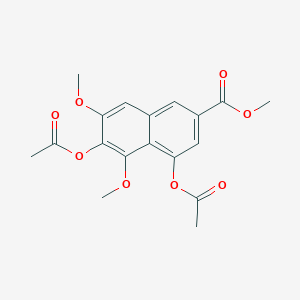
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13939395.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
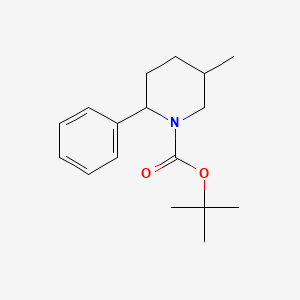
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
